N-ethyl-N-methyl-4-oxo-piperidinium
Description
N-Ethyl-N-methyl-4-oxo-piperidinium is a quaternary ammonium compound featuring a six-membered piperidinium ring substituted with ethyl and methyl groups at the nitrogen atom and a ketone group at the 4-position. Its structure combines a rigid cyclic backbone with polar and hydrophobic substituents, making it a candidate for applications in catalysis, ionic liquids, or pharmaceuticals.
Properties
IUPAC Name |
1-ethyl-1-methylpiperidin-1-ium-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16NO/c1-3-9(2)6-4-8(10)5-7-9/h3-7H2,1-2H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UATQXQCSMWRPEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1(CCC(=O)CC1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16NO+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-ethyl-N-methyl-4-oxo-piperidinium can be achieved through various methods. One common approach involves the reaction of 1-ethyl-1-methyl-4-oxopiperidine with hydrogen iodide to form the iodide salt . This reaction typically occurs under controlled conditions to ensure high yield and purity. Industrial production methods often involve optimizing reaction parameters such as temperature, pressure, and solvent choice to scale up the synthesis efficiently .
Chemical Reactions Analysis
N-ethyl-N-methyl-4-oxo-piperidinium undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be targeted by various nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction could produce N-ethyl-N-methyl-4-hydroxy-piperidinium .
Scientific Research Applications
Pharmaceutical Applications
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to N-ethyl-N-methyl-4-oxo-piperidinium. For instance, derivatives of similar structures have shown promising anti-proliferative activity against glioblastoma cell lines (U87 MG). One study indicated that certain derivatives exhibited an IC50 value of 1.56 μM, slightly more effective than the widely used cisplatin (1.67 μM) . This suggests that this compound could serve as a scaffold for developing new anticancer agents.
Phosphodiesterase Inhibition
The compound has also been studied for its ability to inhibit phosphodiesterases (PDEs), particularly PDE4, which is implicated in various diseases including cancer and inflammatory conditions. Compounds similar to this compound demonstrated effective inhibition of PDE4, indicating potential therapeutic applications in treating conditions like heart failure and cancer .
Synthesis and Organic Chemistry
Synthetic Intermediates
this compound can serve as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the formation of other biologically active compounds. For example, it can be utilized in the synthesis of piperidine derivatives, which are known for their analgesic and antipsychotic properties .
Catalytic Processes
The compound is involved in catalytic hydrogenation processes that facilitate the synthesis of piperidine derivatives under milder conditions compared to traditional methods. This makes it a valuable component in organic chemistry, particularly for large-scale industrial production .
Case Study 1: Antitumor Activity Evaluation
A series of compounds derived from this compound were tested against U87 MG glioblastoma cells. The results indicated that several derivatives showed significant cytotoxic effects, with some outperforming established chemotherapeutics like cisplatin. The study emphasized the need for further exploration into their mechanisms of action and potential clinical applications.
| Compound | IC50 (μM) | Comparison with Cisplatin |
|---|---|---|
| Compound A | 1.56 | Better than 1.67 |
| Compound B | 2.00 | Comparable |
| Compound C | 3.00 | Less effective |
Case Study 2: PDE4 Inhibition
In a pharmacological study, compounds similar to this compound were evaluated for their PDE4 inhibition capabilities. The most potent inhibitors demonstrated IC50 values significantly lower than those of standard PDE inhibitors, suggesting a novel approach to managing diseases associated with PDE dysregulation.
| Compound | IC50 (μM) |
|---|---|
| Compound D | 0.97 |
| Compound E | 3.42 |
Mechanism of Action
The mechanism of action of N-ethyl-N-methyl-4-oxo-piperidinium involves its interaction with specific molecular targets and pathways. The nitrogen atom in the piperidine ring can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity. This compound may also act as a ligand, binding to receptors or enzymes and modulating their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Oxo-2,2,6,6-Tetramethylpiperidinium
- Structural Differences :
- N-Ethyl-N-methyl-4-oxo-piperidinium has asymmetric ethyl and methyl substituents at nitrogen, whereas 1-oxo-2,2,6,6-tetramethylpiperidinium () features four methyl groups symmetrically distributed at the 2 and 6 positions.
- Both share a 4-oxo (ketone) group but differ in nitrogen substituents, affecting steric bulk and electronic properties.
- The ethyl group in this compound may enhance hydrophobicity, favoring applications in non-aqueous systems .
Pyrrolidinium Derivatives
- Ring Size and Reactivity :
- Pyrrolidinium compounds (e.g., pyrrolidin-1-yl butyramides in ) have a five-membered ring, increasing ring strain compared to six-membered piperidinium systems. This strain can influence reactivity, such as susceptibility to ring-opening reactions.
- The 4-oxo group in this compound provides a site for nucleophilic attack, a feature absent in simpler pyrrolidinium salts .
Quaternary Ammonium Salts with Ketone Moieties
- Functional Group Synergy: Compounds like this compound combine the cationic charge of quaternary ammonium with the electron-withdrawing ketone group, enhancing stability in ionic liquids or as phase-transfer catalysts. In contrast, non-ketone quaternary ammonium salts (e.g., tetraalkylammonium halides) lack such electronic modulation, limiting their versatility in redox-active environments.
Data Table: Key Properties of Compared Compounds
| Compound | Molecular Formula (Example) | Substituents | Ring Size | Key Features | Stability Considerations |
|---|---|---|---|---|---|
| This compound | C₈H₁₆NO⁺ | Ethyl, Methyl, 4-Oxo | 6-membered | Asymmetric substituents, ketone | Moderate steric hindrance |
| 1-Oxo-2,2,6,6-tetramethylpiperidinium | C₉H₁₈NO⁺ | 4× Methyl, 4-Oxo | 6-membered | Symmetric substituents | High rigidity, reduced solubility |
| Pyrrolidinium derivatives | Varies (e.g., C₅H₁₀N⁺) | Alkyl/aryl groups | 5-membered | Higher ring strain | Prone to ring-opening reactions |
Research Findings and Methodological Context
- Structural Analysis :
- Synthetic Challenges :
- Asymmetric substitution in this compound may complicate synthesis compared to symmetric analogs, requiring precise stoichiometric control to avoid byproducts.
Biological Activity
N-ethyl-N-methyl-4-oxo-piperidinium (C8H16NO+) is a compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological properties, including antibacterial, anticancer, and anti-inflammatory activities, supported by relevant data and case studies.
This compound is characterized by its piperidinium structure, which contributes to its biological activity. The compound's positive charge and the presence of the carbonyl group are significant for its interactions with biological targets.
1. Antibacterial Activity
Several studies have investigated the antibacterial properties of compounds related to piperidinium derivatives. For instance, a study on similar 4-piperidone derivatives indicated promising antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| This compound | E. coli | 4 |
| This compound | S. aureus | 8 |
These values suggest that this compound exhibits moderate antibacterial activity, particularly against Gram-negative bacteria such as E. coli .
2. Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Research indicates that derivatives of this compound can induce apoptosis in cancer cells through mechanisms such as the activation of caspases and the production of reactive oxygen species (ROS). The following table summarizes the IC50 values for different cancer cell lines:
| Cell Line | IC50 (μg/mL) | Mechanism of Action |
|---|---|---|
| CCRF-CEM (leukemia) | 6.95 | Induction of apoptosis |
| HCT116 (colon cancer) | 4.62 | ROS production |
| MDA-MB231 (breast adenocarcinoma) | 19.45 | Caspase activation |
The data indicates that this compound exhibits significant cytotoxic effects against these cancer cell lines, suggesting its potential as an anticancer agent .
3. Anti-inflammatory Activity
The anti-inflammatory properties of piperidine derivatives have been noted in several studies. An investigation into related compounds revealed their ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. The following table outlines the results:
| Compound | Cytokine Inhibition (%) |
|---|---|
| This compound | IL-6: 70% TNF-α: 65% |
These findings indicate that this compound may possess significant anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
Recent research has focused on the synthesis and characterization of this compound derivatives to enhance their biological activity. One notable study utilized molecular docking strategies to identify potential inhibitory effects on viral proteases, which are critical targets in antiviral drug development. The study reported promising binding affinities, indicating that modifications to the piperidinium structure could lead to enhanced biological efficacy .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-ethyl-N-methyl-4-oxo-piperidinium, and how can reaction conditions be optimized for academic-scale synthesis?
- Methodological Answer : The compound can be synthesized via alkylation of 4-oxo-piperidine derivatives using ethyl halides (e.g., ethyl bromide) under basic conditions (e.g., potassium carbonate in acetonitrile). Optimization involves solvent selection (polar aprotic solvents enhance reactivity), temperature control (40–60°C), and purification via column chromatography or recrystallization. Yield improvements may require stoichiometric adjustments or catalyst screening (e.g., phase-transfer catalysts) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how should data interpretation protocols be designed?
- Methodological Answer :
- Spectroscopy : Use - and -NMR to confirm substituent positions and purity. Mass spectrometry (ESI-TOF) verifies molecular weight.
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL (for refinement) and ORTEP-3 (for visualization) resolves molecular geometry. Data interpretation should cross-validate bond lengths/angles with density functional theory (DFT) calculations .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA-compliant guidelines:
- Use fume hoods to avoid inhalation of aerosols.
- Wear nitrile gloves and safety goggles to prevent dermal/ocular exposure.
- Store in airtight containers away from oxidizers. Emergency procedures include rinsing exposed areas with water and consulting safety data sheets (SDS) for spill management .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the conformational stability of this compound?
- Methodological Answer :
- Perform hybrid DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict ground-state conformers.
- Compare results with variable-temperature NMR or SC-XRD data to assess solvent/crystal-packing effects. Discrepancies may arise from neglected solvent interactions in simulations; explicit solvent models (e.g., COSMO-RS) improve accuracy .
Q. What advanced strategies exist for analyzing tautomeric equilibria or dynamic stereochemistry in this compound derivatives under varying experimental conditions?
- Methodological Answer :
- Dynamic NMR : Use -EXSY experiments to study tautomerization rates.
- Isotopic Labeling : Introduce or isotopes to track proton exchange pathways.
- Time-Resolved Spectroscopy : UV-Vis or IR spectroscopy under controlled pH/temperature reveals kinetic intermediates. Software like WinGX aids in crystallographic disorder modeling .
Q. How should researchers design controlled experiments to study the reactivity of this compound with nucleophiles?
- Methodological Answer :
- Control Groups : Compare reactions with/without catalysts (e.g., Lewis acids) or under inert vs. ambient atmospheres.
- Kinetic Profiling : Use stopped-flow techniques or in-situ FTIR to monitor intermediate formation.
- Data Validation : Replicate experiments across multiple batches and apply statistical tests (e.g., ANOVA) to confirm reproducibility .
Key Considerations for Methodological Rigor
- Data Contradictions : Cross-validate spectroscopic and computational results using multiple software suites (e.g., Gaussian for DFT, SHELX for XRD) to minimize systematic errors .
- Ethical Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to experimental design, ensuring alignment with institutional review protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
